nutlin-3B

Description

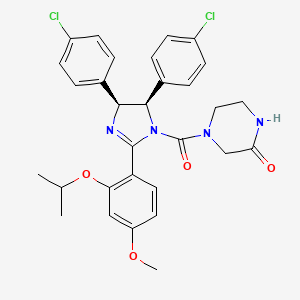

Structure

3D Structure

Properties

IUPAC Name |

4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUHCSBCVGXTJM-IZLXSDGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217890, DTXSID3044330 | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548472-68-0, 675576-97-3 | |

| Record name | Nutlin 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nutlin-3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nutlin-3b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nutlin 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NUTLIN-3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inactive Enantiomer: A Technical Guide to Nutlin-3b's Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutlin-3b is the dextrorotatory (+)-enantiomer of Nutlin-3, a pioneering small molecule inhibitor of the MDM2-p53 interaction. While its counterpart, Nutlin-3a, has been extensively studied for its potent anticancer activities, this compound serves a crucial, albeit different, role in cancer research. Due to a stereochemical configuration that results in significantly weaker binding to the MDM2 protein, this compound is largely considered the inactive enantiomer.[1][2][3] This property makes it an indispensable negative control in experiments investigating the specific effects of MDM2-p53 pathway inhibition by Nutlin-3a. Understanding the mechanism of action—or inaction—of this compound is fundamental to validating the on-target effects of its active stereoisomer and to accurately interpret experimental outcomes in the pursuit of novel cancer therapeutics. This technical guide provides an in-depth overview of this compound's molecular interactions, its cellular effects, and detailed protocols for its use in key experimental assays.

Core Mechanism of Action: A Tale of Stereoselectivity

The primary mechanism of action of the Nutlin family of molecules is the disruption of the interaction between the p53 tumor suppressor protein and its principal negative regulator, the E3 ubiquitin ligase MDM2.[4] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[4] Nutlin-3a mimics key p53 amino acid residues, allowing it to bind with high affinity to the p53-binding pocket of MDM2, thus preventing p53 degradation and leading to its accumulation and activation.

This compound, however, exhibits a dramatically reduced affinity for MDM2.[1][2] This is a classic example of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity. The specific spatial orientation of the functional groups in this compound does not allow for optimal interaction with the amino acid residues lining the MDM2 p53-binding pocket.[3] As a result, this compound is approximately 150-fold less potent than Nutlin-3a in binding to MDM2.[1][3]

This stark difference in binding affinity is the cornerstone of this compound's utility in research. By using this compound as a negative control, researchers can distinguish the cellular effects stemming specifically from the inhibition of the MDM2-p53 interaction (observed with Nutlin-3a but not this compound) from any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Data on this compound Activity

The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50) for the disruption of the MDM2-p53 interaction and its IC50 for cell growth inhibition.

| Parameter | Value | Cell Lines | Notes |

| IC50 (MDM2/p53 interaction) | 13.6 µM[1][3][5] | In vitro assay | This value is approximately 150 times higher than that of Nutlin-3a, indicating significantly lower potency in disrupting the MDM2-p53 interaction. |

| IC50 (Cell Viability) | > 30 µM | A549 (p53 wild-type) | In contrast, the IC50 for Nutlin-3a in the same cell line is significantly lower.[6] |

| IC50 (Cell Viability) | ~30.59 µM | HCT116 (p53-null) | The minimal activity in p53-null cells further supports its mechanism being tied to the p53 pathway, or lack thereof.[7] |

| IC50 (Cell Viability) | > 30 µM | CRL-5908 (p53 mutant) | Similar to p53-null cells, this compound shows minimal effect on the viability of cells with mutant p53.[6] |

Signaling Pathways and Cellular Effects

Due to its weak interaction with MDM2, this compound does not typically induce the downstream signaling events associated with p53 activation.

The MDM2-p53 Signaling Pathway

The canonical pathway initiated by Nutlin-3a involves the stabilization of p53, leading to the transcriptional activation of target genes that regulate cell cycle arrest and apoptosis. This compound, in contrast, fails to effectively stabilize p53. Consequently, it does not induce the expression of p53 target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins like PUMA and BAX.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | MDM-2/p53 MDM2抑制剂 | MCE [medchemexpress.cn]

- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Nutlin-3: A Technical Guide to a Landmark p53-MDM2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Nutlin-3 marked a pivotal moment in cancer research, heralding a new era of targeted therapies aimed at reactivating the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Nutlin-3, with a particular focus on its active enantiomer, Nutlin-3a, and its inactive counterpart, Nutlin-3b. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the preclinical evaluation of this class of molecules.

Discovery and Core Concept

Nutlins were identified through a high-throughput screening effort to find small molecules that could inhibit the interaction between p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation. The therapeutic strategy behind Nutlin-3 is to disrupt this interaction, thereby stabilizing p53, leading to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

Nutlin-3 is a racemic mixture of two enantiomers: (-)-Nutlin-3 (Nutlin-3a) and (+)-Nutlin-3 (this compound). Early studies quickly established that the biological activity resides almost exclusively in Nutlin-3a, the active enantiomer.[2][3] this compound, being approximately 150 times less potent in binding to MDM2, serves as an invaluable negative control in experimental settings to distinguish on-target from off-target effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for Nutlin-3a and this compound, providing a comparative look at their biological activities.

Table 1: Comparative Inhibitory Activity (IC50) of Nutlin-3a and this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Nutlin-3a IC50 (µM) | This compound IC50 (µM) |

| HCT116 | Colon Carcinoma | Wild-Type | 28.03 ± 6.66[4] | > 30[4] |

| HCT116 p53-/- | Colon Carcinoma | Null | 30.59 ± 4.86[4] | > 30[4] |

| U-2 OS | Osteosarcoma | Wild-Type | ~2x that of MDM2 amplified lines[5] | Not reported |

| MG63 | Osteosarcoma | Mutant | Not sensitive | Not reported |

| SaOS2 | Osteosarcoma | Null | Not sensitive | Not reported |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Not reported | Not reported |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | Not reported | Not reported |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Not reported | Not reported |

| DoHH2 | Diffuse Large B-cell Lymphoma | Wild-Type | Growth inhibited by 85% at 10µM[6] | No significant effect[6] |

| MCA | Diffuse Large B-cell Lymphoma | Wild-Type | Growth inhibited by 89% at 10µM[6] | No significant effect[6] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Mutant | No significant effect[6] | No significant effect[6] |

Table 2: Binding Affinity of Nutlins for MDM2

| Compound | Parameter | Value |

| Nutlin-3a | IC50 (MDM2-p53 interaction) | 90 nM |

| Nutlin-3 | Ki (p53-MDM2 inhibitor) | 90 nM[3] |

| This compound | IC50 (p53/MDM2 inhibitor) | 13.6 µM[3] |

Signaling Pathways

Nutlin-3a exerts its anti-cancer effects by activating the p53 signaling pathway. The binding of Nutlin-3a to the p53-binding pocket of MDM2 prevents the degradation of p53, leading to its accumulation and activation as a transcription factor. Activated p53 then upregulates the expression of a suite of target genes responsible for cell cycle arrest and apoptosis.

Caption: Nutlin-3a Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Nutlin-3 and its analogs.

MDM2-p53 Interaction Assay (AlphaLISA)

This protocol describes a homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of the MDM2-p53 interaction.[7]

Materials:

-

GST-tagged MDM2

-

His-tagged p53

-

AlphaLISA GSH Acceptor beads

-

AlphaLISA Nickel Chelate Donor beads

-

AlphaLISA PPI Buffer

-

Nutlin-3a (or test compound)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of Nutlin-3a in AlphaLISA PPI Buffer.

-

In a 384-well plate, add 5 µL of GST-MDM2 (to a final concentration of 1 nM).

-

Add 10 µL of the diluted Nutlin-3a or vehicle control.

-

Add 5 µL of His-p53 (to a final concentration of 1 nM).

-

Incubate for 1 hour at room temperature.

-

Add 10 µL of GSH AlphaLISA Acceptor beads (to a final concentration of 20 µg/mL).

-

Incubate for 1 hour at room temperature in the dark.

-

Add 10 µL of Nickel Chelate Donor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

Caption: AlphaLISA Experimental Workflow.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Nutlin-3a and this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat cells with various concentrations of Nutlin-3a, this compound, or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).[9]

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Leave at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with Nutlin-3a for the desired time (e.g., 24-48 hours).

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and gently mix.

-

Incubate for 20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Just before analysis, add PI to a final concentration of 1 µg/mL.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect the levels of specific proteins, such as p53, MDM2, and p21, following Nutlin-3a treatment.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 40 µg of protein per sample on an SDS-PAGE gel.[11]

-

Transfer the proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Chemical Synthesis

The synthesis of Nutlin-3 involves a multi-step process. An enantioselective synthesis of (-)-Nutlin-3 has been developed, which is crucial for obtaining the biologically active compound.[12] The synthesis often involves the construction of the cis-imidazoline scaffold, followed by the addition of the side chains.[2]

Conclusion

Nutlin-3, and specifically its active enantiomer Nutlin-3a, has been instrumental as a research tool for dissecting the p53 pathway and has paved the way for the clinical development of MDM2-p53 interaction inhibitors. This technical guide provides a foundational understanding of its discovery, mechanism of action, and the experimental methodologies used for its characterization. The provided data and protocols aim to support the ongoing research and development of novel cancer therapeutics targeting the p53-MDM2 axis.

References

- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 2. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]

- 5. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Catalytic, enantioselective synthesis of stilbenecis-diamines: A concise preparation of (−)-Nutlin-3, a potent p53/MDM2 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]

Nutlin-3b: A Technical Guide to its Role as a Negative Control in MDM2-p53 Interaction Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nutlin-3b, the biologically inactive enantiomer of the potent MDM2-p53 interaction inhibitor, Nutlin-3a. Its primary utility in research and drug development lies in its function as a specific negative control, essential for validating the on-target effects of its active counterpart.

Introduction: The p53-MDM2 Axis and the Advent of Nutlins

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[1] In many cancers where p53 remains unmutated (wild-type), its function is often abrogated by its natural negative regulator, the E3 ubiquitin ligase MDM2 (Murine Double Minute 2).[2][3] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation, effectively silencing its tumor-suppressive activities.[3][4]

The discovery of small molecules that can disrupt this interaction, thereby stabilizing and reactivating p53, represents a promising therapeutic strategy for treating cancers with wild-type p53.[5][6] The Nutlins, a class of cis-imidazoline analogs, were the first potent and selective small-molecule inhibitors developed for this purpose.[7] Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a, the active (-)-enantiomer, and this compound, the inactive (+)-enantiomer.[8][9] This stereochemical difference is the basis for their profoundly different biological activities.

Mechanism of Action: A Tale of Two Enantiomers

Nutlin-3a effectively mimics the key p53 residues (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein.[3][10] By occupying this pocket, Nutlin-3a competitively inhibits the p53-MDM2 interaction, preventing p53 degradation. This leads to the accumulation of p53, activation of downstream target genes like p21 and PUMA, and subsequent cell cycle arrest or apoptosis in cancer cells with wild-type p53.[5][11]

In stark contrast, this compound, due to its different spatial arrangement, fits poorly into the MDM2 binding pocket.[10] This results in a significantly lower binding affinity, rendering it largely incapable of disrupting the MDM2-p53 interaction at concentrations where Nutlin-3a is highly active.[8][12] Consequently, this compound does not cause a significant accumulation of p53 or the induction of its downstream pathways, making it an ideal negative control.[5][13]

Quantitative Data on Nutlin-3a vs. This compound

The profound difference in activity between the two enantiomers is quantitatively demonstrated by their binding affinities and cellular effects. This compound is consistently shown to be 150 to 200 times less potent than Nutlin-3a in binding to MDM2.[5][8][12]

Table 1: Comparative Binding Affinity to MDM2

| Compound | Assay Type | IC50 | Ki | Fold Difference (vs. Nutlin-3a) | Reference(s) |

| Nutlin-3a | Competitive Binding | ~90 nM | ~36 nM | 1x | [7][14] |

| This compound | Competitive Binding | 13.6 µM | - | ~150x | [12][13] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to displace 50% of the bound ligand. Ki (Inhibition constant) is an indicator of the binding affinity.

Table 2: Comparative Cellular Activity

| Cell Line | p53 Status | Compound | Cellular Effect (IC50, Growth Inhibition) | Reference(s) |

| SJSA-1 | Wild-Type | Nutlin-3a | 5.2 µM | [3] |

| HCT116 | Wild-Type | Nutlin-3a | Potent antiproliferative activity | [12] |

| HCT116 | Wild-Type | This compound | No influence on proliferation at 10 µM | [12] |

| HT29 | Mutant | Nutlin-3a | No response to treatment | [5] |

| Various | Mutant p53 | Nutlin-3a | Potency nearly identical to this compound | [13] |

Note: While this compound is largely inactive on the p53 pathway, some studies have reported p53-independent effects at high concentrations, such as interfering with P-glycoprotein-mediated drug efflux.[9][12] This underscores the importance of using it as a control to delineate specific from non-specific effects.

Key Experimental Protocols

The following are generalized protocols for key experiments where this compound serves as an essential negative control.

MDM2-p53 Interaction Assay (Homogeneous Assay)

This protocol outlines a method to measure the direct inhibition of the MDM2-p53 protein-protein interaction.

References

- 1. mesoscale.com [mesoscale.com]

- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pnas.org [pnas.org]

- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Nutlin-3b Binding to MDM2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and biophysical aspects of the interaction between Nutlin-3b and the Murine Double Minute 2 (MDM2) protein. This compound, the less active enantiomer of the potent MDM2 inhibitor Nutlin-3a, serves as a crucial negative control in research aimed at disrupting the p53-MDM2 protein-protein interaction, a key therapeutic strategy in oncology. Understanding the nuances of its binding, or lack thereof, provides valuable insights for structure-activity relationship (SAR) studies and the rational design of novel MDM2 inhibitors.

Introduction to the p53-MDM2 Axis and Nutlin Inhibitors

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair. MDM2 is an E3 ubiquitin ligase that acts as a primary negative regulator of p53. It binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. In many cancers, the p53 pathway is inactivated through overexpression of MDM2, making the disruption of the p53-MDM2 interaction a compelling therapeutic target.

The Nutlins are a class of small-molecule inhibitors designed to fit into the hydrophobic pocket of MDM2 that recognizes p53, thereby preventing the interaction and reactivating p53 signaling. Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a, the active form, and this compound, the inactive form.

Quantitative Analysis of this compound Binding to MDM2

The binding affinity of this compound for MDM2 has been primarily characterized by its half-maximal inhibitory concentration (IC50). This value is consistently reported to be significantly higher than that of its active counterpart, Nutlin-3a, underscoring its utility as a negative control.

| Compound | Binding Affinity (IC50) | Relative Potency vs. Nutlin-3a | Reference(s) |

| This compound | 13.6 µM | ~150-fold less potent | [1][2] |

| Nutlin-3a | ~0.090 µM (90 nM) | - |

Structural Basis of Differential Binding: Nutlin-3a vs. This compound

While a dedicated co-crystal structure of this compound in complex with MDM2 is not publicly available, computational studies and the known structure of the Nutlin-3a/MDM2 complex provide significant insights into the stereoselective binding.

Both enantiomers are understood to occupy the same hydrophobic pocket on the MDM2 surface, which normally accommodates the key p53 residues Phe19, Trp23, and Leu26. The critical difference lies in the spatial arrangement of the piperazinone fragment.[3] This altered orientation in this compound is thought to lead to a less optimal fit within the binding pocket, resulting in a significantly lower binding affinity.

Molecular dynamics simulations have offered a more dynamic perspective on this stereoselectivity. These studies suggest that the preferential binding of Nutlin-3a over this compound can be explained by kinetic factors related to the formation of the initial encounter complex. Specifically, the simulations indicate that the encounter complex of this compound with MDM2 is destabilized by the K70 residue, which is located near the binding site. This destabilization hinders the efficient formation of a stable, high-affinity bound state.

Due to the absence of a co-crystal structure, a detailed table of intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions, and their distances) for the this compound/MDM2 complex cannot be provided.

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the role of this compound and illustrate the methodologies used to study such interactions, the following diagrams have been generated using Graphviz.

Figure 1: The p53-MDM2 signaling pathway and the inhibitory role of this compound.

Figure 2: A generalized experimental workflow for studying protein-ligand interactions.

Experimental Protocols

The following sections outline generalized protocols for key experimental techniques used to characterize the binding of small molecules like this compound to their protein targets. It is important to note that specific experimental conditions for the this compound/MDM2 interaction are not widely published; therefore, these serve as foundational methodologies.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography provides high-resolution structural data of protein-ligand complexes, revealing detailed atomic interactions.

Objective: To determine the three-dimensional structure of MDM2 in complex with a ligand.

Methodology:

-

Protein Expression and Purification:

-

The gene encoding the N-terminal domain of human MDM2 (e.g., residues 17-125) is cloned into an appropriate expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).

-

The protein is overexpressed in a suitable host, typically E. coli BL21(DE3) cells.

-

Cells are lysed, and the protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).

-

The affinity tag is often cleaved by a specific protease (e.g., Thrombin or TEV protease).

-

Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to achieve high purity.

-

-

Co-crystallization:

-

The purified MDM2 protein is concentrated to a suitable concentration (typically 5-15 mg/mL).

-

The ligand (e.g., this compound) is dissolved in a compatible solvent (e.g., DMSO) and added to the protein solution at a molar excess (e.g., 2-5 fold).

-

The protein-ligand mixture is incubated to allow complex formation.

-

Crystallization screening is performed using techniques like hanging-drop or sitting-drop vapor diffusion, testing a wide range of precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved by molecular replacement using a known MDM2 structure as a search model.

-

The ligand is manually fitted into the electron density map, and the entire complex is refined.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

Objective: To quantify the thermodynamic parameters of the MDM2-ligand interaction.

Methodology:

-

Sample Preparation:

-

Purified MDM2 and the ligand (this compound) are extensively dialyzed or diluted into the same buffer to minimize heat signals from buffer mismatch.

-

The concentrations of both protein and ligand are accurately determined.

-

The samples are degassed to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

The MDM2 solution is placed in the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small, precise injections of the ligand into the protein solution are performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat flow versus time) are integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

-

The isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).

Objective: To determine the kinetics and affinity of the MDM2-ligand interaction.

Methodology:

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., CM5) is activated.

-

The MDM2 protein (ligand) is immobilized onto the sensor chip surface, typically via amine coupling.

-

Remaining active groups on the surface are deactivated.

-

A reference flow cell is prepared, often by immobilizing a non-relevant protein or by deactivating the surface without protein immobilization, to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Measurement:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The small molecule (analyte, e.g., this compound) is prepared in a series of concentrations in the running buffer.

-

Each concentration of the analyte is injected over the ligand and reference surfaces for a defined period (association phase), followed by a flow of running buffer (dissociation phase).

-

The change in the SPR signal (measured in response units, RU), which is proportional to the mass bound to the surface, is monitored in real-time.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Conclusion

This compound serves as an indispensable tool in the study of the p53-MDM2 interaction. Its significantly lower binding affinity compared to Nutlin-3a, with an IC50 of 13.6 µM, validates its use as a negative control and highlights the stereochemical sensitivity of the MDM2 binding pocket.[1][2] While a high-resolution crystal structure of the this compound/MDM2 complex remains elusive, computational studies suggest that kinetic and steric factors, particularly the influence of the K70 residue and the orientation of the piperazinone moiety, are key determinants of its reduced activity. The experimental protocols outlined herein provide a framework for the continued investigation of this and other ligand-MDM2 interactions, which is crucial for the development of next-generation cancer therapeutics targeting the p53 pathway.

References

In Vitro and In Vivo Efficacy of Nutlin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Nutlin-3, a potent and selective inhibitor of the MDM2-p53 interaction. The following sections detail the quantitative outcomes of key in vitro and in vivo studies, comprehensive experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: The p53-MDM2 Axis

Nutlin-3 is a small molecule inhibitor that occupies the p53-binding pocket of the MDM2 protein[1][2][3]. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its negative regulator, MDM2, which targets p53 for proteasomal degradation[1][4]. By disrupting the MDM2-p53 interaction, Nutlin-3 stabilizes p53, leading to the activation of downstream pathways that can induce cell cycle arrest, senescence, and apoptosis[1][4][5][6].

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on Nutlin-3, providing insights into its efficacy across different cancer cell lines and in combination with other therapeutic agents.

Table 1: In Vitro Cytotoxicity of Nutlin-3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [5] |

| A549-NTC | Non-Small Cell Lung Cancer | Wild-Type | 19.42 ± 1.96 | [5] |

| A549-920 | Non-Small Cell Lung Cancer | Deficient | 33.85 ± 4.84 | [5] |

| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [5] |

| D-283 | Medulloblastoma | Wild-Type | < 10 | [7] |

| D-341 | Medulloblastoma | Wild-Type | < 10 | [7] |

| HD-MB3 | Medulloblastoma | Wild-Type | < 10 | [7] |

| ONS-76 | Medulloblastoma | Wild-Type | < 10 | [7] |

| DAOY | Medulloblastoma | Mutant | > 50 | [7] |

| UW-228 | Medulloblastoma | Mutant | > 50 | [7] |

| OSA | Sarcoma (MDM2 Amplified) | Wild-Type | ~10 | [8] |

| T778 | Sarcoma (MDM2 Amplified) | Wild-Type | ~10 | [8] |

| U2OS | Sarcoma (MDM2 Wild-Type) | Wild-Type | ~20 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [9] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [9] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [9] |

Table 2: Synergistic Effects of Nutlin-3 with Chemotherapeutic Agents

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| NCI-H2052 | Malignant Pleural Mesothelioma | Cisplatin | Up to 5-fold higher apoptosis rate | [10] |

| MSTO-211H | Malignant Pleural Mesothelioma | Cisplatin | Significantly increased cellular senescence | [10] |

| A549 | Non-Small Cell Lung Cancer | Cisplatin (CDDP) | Strong synergistic cytotoxicity | [5] |

| Gastric Cancer Cell Lines (wt p53) | Gastric Cancer | 5-Fluorouracil, Cisplatin | Additive or synergistic cytotoxicity | [11][12] |

| Rhabdomyosarcoma Cell Lines (wt p53) | Rhabdomyosarcoma | Vincristine, Actinomycin D | Enhanced antitumor activity | [13] |

| Nasopharyngeal Carcinoma Cells (EBV+) | Nasopharyngeal Carcinoma | Cisplatin | Sensitization to cisplatin-induced apoptosis | [14] |

Table 3: In Vivo Tumor Growth Inhibition by Nutlin-3

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| UKF-NB-3rDOX20 | Neuroblastoma | Nutlin-3 (oral) | Inhibition of primary tumor growth | [15] |

| MDM2 Overexpressed Xenograft | Gastric Cancer | Nutlin-3 | Antitumor effect | [11][12] |

| TIVE-KSHV | Kaposi Sarcoma | Nutlin-3 | Effective inhibition of tumor growth | [16] |

| SJSA-1 | Osteosarcoma | Nutlin-3 (200 mg/kg, twice daily) | 90% inhibition of tumor growth | [17] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Nutlin-3 and typical experimental workflows for its evaluation.

Caption: Mechanism of action of Nutlin-3, inhibiting MDM2 to activate p53.

Caption: A typical workflow for the in vitro evaluation of Nutlin-3.

Caption: A generalized workflow for in vivo xenograft studies of Nutlin-3.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of Nutlin-3, synthesized from methodologies reported in the cited literature.

Cell Viability Assay (WST-8)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of Nutlin-3 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for an additional 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of Nutlin-3 that inhibits cell growth by 50%, using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with Nutlin-3 at various concentrations for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

-

Protein Extraction: After treatment with Nutlin-3, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, BAX, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[4].

In Vivo Xenograft Mouse Model

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

-

Drug Administration: Administer Nutlin-3, typically via oral gavage, at a specified dose and schedule (e.g., 50-200 mg/kg, once or twice daily)[15][17]. The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the animals.

-

Study Endpoint: Euthanize the mice when the tumors reach a maximum allowed size or at the end of the study period.

-

Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry for biomarkers of p53 activation or apoptosis.

This guide provides a foundational understanding of the preclinical assessment of Nutlin-3. The presented data and methodologies, drawn from multiple studies, underscore the p53-dependent mechanism of action and the potential of Nutlin-3 as a targeted cancer therapeutic, both as a single agent and in combination therapies.

References

- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the therapeutic perspectives of Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin‐3 in gastric cancer cells | Semantic Scholar [semanticscholar.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Nutlin-3, A p53-Mdm2 Antagonist for Nasopharyngeal Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Nutlin-3 induces apoptosis, disrupts viral latency and inhibits expression of angiopoietin-2 in Kaposi sarcoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Nutlin-3b: The Inactive Enantiomer for Validating p53-Dependent Apoptosis and Cell Cycle Arrest

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of Nutlin-3b, the inactive enantiomer of the potent MDM2-p53 interaction inhibitor, Nutlin-3. While its counterpart, Nutlin-3a, actively induces p53-mediated apoptosis and cell cycle arrest, this compound serves as an indispensable negative control in experimental settings. Its negligible affinity for MDM2 allows researchers to confirm that the cellular effects observed with Nutlin-3a are specifically due to the disruption of the MDM2-p53 axis and not off-target activities. This document details the underlying molecular mechanisms, presents comparative quantitative data, outlines key experimental protocols, and provides visual diagrams of the relevant pathways and workflows.

The Core Mechanism: MDM2-p53 Regulation and the Role of Nutlin Enantiomers

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, capable of inducing cell cycle arrest, senescence, or apoptosis.[1] Its activity is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which binds to p53's transactivation domain, promoting its ubiquitination and subsequent proteasomal degradation.[2] In many cancers with wild-type (WT) p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions.[3]

The Nutlins are a class of small molecules designed to fit into the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream target genes. Nutlin-3 is a racemic mixture of two enantiomers:

-

Nutlin-3a: The active (-)-enantiomer that binds to MDM2 with high affinity, effectively stabilizing p53 and triggering apoptosis or cell cycle arrest in WT p53 cells.[5][6]

-

This compound: The inactive (+)-enantiomer that exhibits a significantly lower binding affinity for MDM2.[5][7] Consequently, it does not stabilize p53 or induce its downstream pathways, making it an ideal negative control.

The stark difference in activity between these two molecules is crucial for validating that the biological effects of Nutlin-3a are a direct consequence of on-target MDM2 inhibition.

Quantitative Data Presentation: this compound vs. Nutlin-3a

The efficacy of Nutlin-3a and the corresponding inactivity of this compound are best illustrated through quantitative comparison. The following tables summarize key performance metrics from various studies.

Table 1: Comparative Binding Affinity for MDM2

| Compound | IC₅₀ for MDM2 Binding | Potency vs. Nutlin-3a | Reference(s) |

| Nutlin-3a | ~0.09 µM (90 nM) | - | [5] |

| This compound | 13.6 µM | ~150-fold less potent | [5][7][8] |

Table 2: Effect on Cell Proliferation and Viability in p53 WT Cancer Cell Lines

| Cell Line | Assay Type | Treatment (10 µM, 48h) | Outcome | Reference(s) |

| HCT116 (Colon) | MTT | Nutlin-3a | Potent antiproliferative activity | [9] |

| This compound | No effect on proliferation | [7][9] | ||

| SJSA-1 (Osteosarcoma) | TUNEL | Nutlin-3a | 45% of cells were TUNEL positive (apoptotic) | [5] |

| This compound | Indistinguishable from untreated controls | [5] | ||

| A549 (Lung) | Cell Count | Nutlin-3a | Significant G2/M phase arrest | [10] |

| This compound | No significant change in cell cycle | [11] | ||

| Hodgkin Lymphoma (p53 WT) | Apoptosis Assay | Nutlin-3a | Induces p53-dependent apoptosis | [6] |

| This compound | No effect on apoptosis | [6] |

Table 3: Induction of p53 Target Gene and Protein Expression (p53 WT Cells)

| Target | Assay Type | Treatment (8-24h) | Outcome | Reference(s) |

| p21, MDM2 | Real-Time PCR | Nutlin-3a | Significant induction of gene expression | [9] |

| This compound | No effect on gene expression | [9] | ||

| p53, p21 | Western Blot | Nutlin-3a | Elevated protein levels | [4][9] |

| This compound | No effect on protein levels | [4][9] |

Experimental Protocols

To validate the specific effects of an MDM2 inhibitor like Nutlin-3a, it is essential to run parallel experiments with this compound as a negative control. Below are generalized protocols for key assays.

Western Blot for p53, MDM2, and p21 Stabilization

-

Cell Culture and Treatment: Plate p53 wild-type cells (e.g., HCT116, A549) and allow them to adhere overnight. Treat cells with DMSO (vehicle control), a working concentration of Nutlin-3a (e.g., 10 µM), and an identical concentration of this compound for 24 hours.[9]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The Nutlin-3a lane should show a marked increase in p53, MDM2, and p21, while the this compound and DMSO lanes should show only basal levels.[4]

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cells in 6-well plates. Treat with DMSO, Nutlin-3a (e.g., 10 µM), and this compound (10 µM) for 24 hours.[4][10]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12] A significant increase in the G1 and/or G2 fractions is expected in Nutlin-3a treated cells, but not in this compound treated cells.[4][10]

Apoptosis Assay (Annexin V Staining)

-

Cell Culture and Treatment: Treat cells with DMSO, Nutlin-3a, and this compound for 48 hours, a time point where p53-dependent apoptosis is often clearly measurable.[4]

-

Cell Harvesting: Collect all cells, including the supernatant, and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells promptly.

-

Data Analysis: Quantify the cell populations:

-

Live cells (Annexin V- / PI-).

-

Early apoptotic cells (Annexin V+ / PI-).

-

Late apoptotic/necrotic cells (Annexin V+ / PI+). A significant increase in the apoptotic populations (Annexin V+) should be observed only in the Nutlin-3a treated sample.[4]

-

Visualizing Workflows and Relationships

Conclusion

This compound plays a fundamentally passive, yet scientifically critical, role in the study of the p53 pathway. It does not induce apoptosis or cell cycle arrest. Instead, its value lies in its inactivity. By serving as a stringent negative control, this compound allows researchers to unequivocally attribute the potent anticancer effects of Nutlin-3a to the specific inhibition of the MDM2-p53 interaction. This enantiomeric pair provides a classic and powerful model for demonstrating on-target drug activity, a cornerstone of modern drug development and molecular oncology research. Any investigation into MDM2 inhibitors should incorporate this essential control to ensure the validity and specificity of the findings.

References

- 1. Restoration of p53 pathway by nutlin-3 induces cell cycle arrest and apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. MDM2 antagonist nutlin-3 is a potent inducer of apoptosis in pediatric acute lymphoblastic leukemia cells with wild-type p53 and overexpression of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Pharmacokinetics of Nutlin-3B: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nutlin-3B is the biologically inactive enantiomer of the potent MDM2-p53 interaction inhibitor, Nutlin-3. While its active counterpart, Nutlin-3a, has been the subject of extensive research, dedicated pharmacokinetic (PK) studies on this compound are scarce. This is primarily due to its significantly lower potency in targeting the murine double minute 2 (MDM2) protein, with an IC50 value approximately 150 times higher than that of Nutlin-3a.[1][2] Consequently, this compound is most commonly utilized in research as a negative control to delineate the specific effects of MDM2-p53 pathway inhibition by Nutlin-3a from any off-target or non-specific cellular activities.[2][3]

This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetic profile, drawing necessary comparisons with Nutlin-3a to provide a thorough context. It details its known biological activities, potential interactions, and the experimental methodologies that would be pertinent to its pharmacokinetic analysis.

Core Pharmacokinetic Profile of this compound: A Comparative Analysis

Direct and detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in the available scientific literature. However, insights can be gleaned from studies on the racemic mixture of Nutlin-3 and the comprehensive data available for Nutlin-3a. One study noted that the pharmacokinetic properties of the racemic mixture are unknown, suggesting a potential for this compound to influence the saturable elimination or plasma protein binding of Nutlin-3a.[4]

Absorption and Bioavailability

While specific oral bioavailability for this compound has not been documented, studies on Nutlin-3a suggest high bioavailability.[4] The absorption of Nutlin-3a is rapid, with peak plasma concentrations reached at approximately 2 hours after oral administration in mice.[4] Given the structural similarity, it is plausible that this compound would exhibit comparable passive diffusion characteristics across the gastrointestinal tract. However, its interaction with efflux transporters may differ, potentially impacting its net absorption.

Distribution

The volume of distribution for this compound is not established. For Nutlin-3a, extensive tissue distribution has been observed in preclinical models, including to the liver, spleen, intestine, muscle, and lung.[4][5] Nutlin-3a exhibits nonlinear binding to murine plasma proteins, with the unbound fraction ranging from 0.7% to 11.8%.[4][5] The blood-to-plasma concentration ratio for Nutlin-3a is approximately 0.70, indicating that about 30% of the compound partitions into blood cells.[4] It is reasonable to assume that this compound would have similar protein binding and distribution characteristics due to its identical physicochemical properties, though this has not been experimentally verified.

Metabolism

The metabolic fate of this compound has not been specifically elucidated. Preliminary unpublished data on Nutlin-3a indicate that it is metabolized by mouse liver microsomes.[4] Common metabolic pathways for similar small molecules include oxidation, hydroxylation, and glucuronidation. Further studies are required to identify the specific cytochrome P450 (CYP) enzymes involved in the metabolism of both Nutlin-3a and this compound.

Excretion

The routes and rate of excretion for this compound remain uncharacterized. For Nutlin-3a, elimination is biphasic and appears to be a saturable process.[4] The involvement of P-glycoprotein (P-gp) in the efflux of Nutlin-3a suggests that biliary and/or renal excretion could be significant pathways.[4]

Quantitative Pharmacokinetic Parameters (Nutlin-3a for Reference)

The following table summarizes the key pharmacokinetic parameters reported for Nutlin-3a in mice, which can serve as a reference for potential studies on this compound.

| Parameter | Value | Species | Dosing | Source |

| Peak Plasma Concentration (Tmax) | ~2 hours | Mouse | Oral | [4] |

| Plasma Protein Binding (unbound fraction) | 0.7% - 11.8% (nonlinear) | Mouse | In vitro | [4][5] |

| Blood-to-Plasma Ratio | 0.70 | Mouse | In vitro | [4] |

| Elimination | Biphasic, saturable | Mouse | Intravenous & Oral | [4] |

| Bioavailability | High (dose-dependent) | Mouse | Oral | [4] |

Signaling Pathway Interactions

The primary molecular target of the Nutlin family is MDM2, a key negative regulator of the p53 tumor suppressor. Nutlin-3a effectively binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[6] In contrast, this compound has a significantly lower affinity for MDM2 and is therefore a weak inhibitor of this interaction.[1][2][3]

Caption: MDM2-p53 signaling pathway and the differential effects of Nutlin-3a and this compound.

Interestingly, both Nutlin-3a and its "inactive" enantiomer, this compound, have been shown to interfere with the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] This suggests a p53-independent mechanism of action that could have significant pharmacokinetic implications, potentially affecting the disposition of co-administered drugs that are substrates of these transporters.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not available. However, the methodologies employed in the preclinical evaluation of Nutlin-3a provide a robust framework for any future studies on this compound.

Animal Models and Dosing

Pharmacokinetic studies of Nutlin-3a have been conducted in adult C57BL/6 mice.[4] For oral administration, the compound is typically formulated in a vehicle suitable for gavage. For intravenous administration, a tail vein injection is commonly used. A range of doses is often evaluated to characterize dose-dependent pharmacokinetics.

Sample Collection

Blood samples are collected at multiple time points post-administration via methods such as cardiac puncture under anesthesia.[4] Plasma is separated by centrifugation. Various tissues of interest are also harvested to assess drug distribution.

Bioanalytical Method

Quantification of Nutlin compounds in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. A validated LC-MS/MS assay would involve:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analyte from plasma or tissue homogenates.

-

Chromatographic Separation: Use of a suitable C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid).

-

Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode to detect the parent and daughter ions specific to the Nutlin compound.

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The current body of scientific literature provides limited direct information on the pharmacokinetics of this compound. Its primary role as an inactive control in studies focused on Nutlin-3a has resulted in a lack of dedicated ADME studies. However, the existing data on Nutlin-3a and the racemic mixture of Nutlin-3 allow for informed hypotheses regarding the likely pharmacokinetic properties of this compound.

Future research should aim to characterize the ADME profile of this compound directly. This would not only provide a more complete understanding of this compound but also help to clarify its potential influence on the pharmacokinetics of its active enantiomer, Nutlin-3a, when present in a racemic mixture. Furthermore, a deeper investigation into the p53-independent effects of this compound on drug transporters is warranted, as this could have broader implications for its use in experimental settings and for understanding potential drug-drug interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang [dc.uthsc.edu]

- 6. MDM2 inhibitors-mediated disruption of mitochondrial metabolism: A novel therapeutic strategy for retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential and Research Applications of Nutlin-3b

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p53 tumor suppressor protein is a critical regulator of cell cycle progression and apoptosis, and its inactivation is a hallmark of many cancers. In tumors retaining wild-type p53, its function is often abrogated by overexpression of its primary cellular inhibitor, Murine Double Minute 2 (MDM2). The disruption of the MDM2-p53 interaction has thus emerged as a promising strategy for cancer therapy. Nutlin-3, a small molecule inhibitor, effectively blocks this interaction. However, Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and Nutlin-3b. This guide delineates the distinct roles of these enantiomers, focusing on this compound. While the active enantiomer, Nutlin-3a, demonstrates significant therapeutic potential by reactivating the p53 pathway, this compound is largely inactive against MDM2. Its profound value lies in its use as an essential negative control in experimental settings, enabling researchers to distinguish specific MDM2-p53-dependent cellular effects from off-target phenomena. Understanding the differential activity of these enantiomers is paramount for the accurate interpretation of experimental data and the successful development of MDM2-targeted therapies.

The MDM2-p53 Signaling Axis: A Key Therapeutic Target

The p53 protein functions as a crucial tumor suppressor by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells. The MDM2 oncoprotein is the principal negative regulator of p53. MDM2 binds directly to the p53 transactivation domain, inhibiting its transcriptional activity. Furthermore, as an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, maintaining low intracellular p53 levels under normal physiological conditions.

In approximately 7% of human cancers, the MDM2 gene is amplified, leading to protein overexpression. This overexpression results in the excessive degradation of wild-type p53, effectively disabling its tumor-suppressive function and promoting cancer cell survival and proliferation. Consequently, the development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a highly attractive therapeutic strategy to restore p53 function in these cancers.

Nutlin-3 Enantiomers: A Tale of Two Isomers

Nutlin-3 is a pioneering small-molecule inhibitor of the MDM2-p53 interaction. It is a racemic mixture of two enantiomers with vastly different biological activities.

-

Nutlin-3a (the (-)-enantiomer): This is the biologically active form. It potently binds to the p53-binding pocket on the MDM2 protein, preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and accumulation of p53, activation of p53 target genes like p21 and MDM2, and subsequent cell cycle arrest or apoptosis in cancer cells with wild-type p53.

-

This compound (the (+)-enantiomer): This is the biologically inactive form. This compound exhibits a significantly lower affinity for MDM2, being approximately 150 times less potent than Nutlin-3a. Due to this negligible binding, it does not effectively stabilize p53 or activate the p53 signaling pathway. Its primary and critical role in research is to serve as a negative control, allowing scientists to confirm that the observed biological effects of Nutlin-3a are indeed due to the specific inhibition of the MDM2-p53 interaction and not from other, non-specific actions of the chemical scaffold.

Quantitative Data Presentation

The differential activity of Nutlin-3a and this compound is most clearly demonstrated by quantitative measures of their potency.

Table 1: Comparative Inhibitory Potency against MDM2

| Compound | Target | Assay Type | IC50 Value | Fold Difference | Reference |

| Nutlin-3a | MDM2-p53 Interaction | Biochemical | 90 nM | - | |

| This compound | MDM2-p53 Interaction | Biochemical | 13.6 µM | ~150x less potent |

Table 2: Cellular Antiproliferative Activity (IC50 Values)

| Cell Line | p53 Status | Compound | IC50 Value (µM) | Reference |

| A549 | Wild-Type | Nutlin-3 | 17.68 ± 4.52 | |

| A549-920 (p53 deficient) | Deficient | Nutlin-3 | 33.85 ± 4.84 | |

| CRL-5908 | Mutant | Nutlin-3 | 38.71 ± 2.43 | |

| HCT116 | Wild-Type | Nutlin-3a | ~1.5 | |

| HCT116 | Wild-Type | This compound | Significantly higher than 3a | |

| SW480 | Mutant | Nutlin-3a | >30 | |

| SW480 | Mutant | This compound | >30 |

Note: The IC50 values for this compound in wild-type p53 cells are significantly higher than for Nutlin-3a and are often comparable to the high IC50 values seen for both enantiomers in mutant p53 cells, underscoring its inactivity.

Visualization of Core Concepts

The MDM2-p53 Signaling Pathway and Nutlin Inhibition

A Technical Guide to Nutlin-3b in Non-Cancerous Disease Models: The Essential Negative Control for MDM2-p53 Pathway Investigation

This technical guide provides an in-depth overview of Nutlin-3b's role in the study of non-cancerous diseases. Primarily utilized as the inactive enantiomer of the potent MDM2-p53 inhibitor Nutlin-3a, this compound is an indispensable tool for researchers, scientists, and drug development professionals. Its application as a negative control ensures that the observed biological effects of Nutlin-3a are specifically attributable to the activation of the p53 pathway, thereby validating potential therapeutic strategies for a range of non-neoplastic conditions.

Core Mechanism of Action: The Nutlin Enantiomers and the p53 Pathway

Nutlin-3 is a racemic mixture of two enantiomers: Nutlin-3a and this compound. Nutlin-3a, the (-)-enantiomer, is the biologically active form that potently inhibits the interaction between the p53 tumor suppressor protein and its primary negative regulator, Murine Double Minute 2 (MDM2). By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of p53, triggering downstream cellular responses such as cell cycle arrest, apoptosis, and senescence.[1][2][3]

In stark contrast, this compound, the (+)-enantiomer, is significantly less potent, with a binding affinity for MDM2 that is approximately 150 times weaker than that of Nutlin-3a.[4][5] Its IC50 (half-maximal inhibitory concentration) for disrupting the p53/MDM2 interaction is 13.6 μM, compared to the low nanomolar efficacy of Nutlin-3a.[5] This dramatic difference in activity makes this compound the ideal negative control for experiments, allowing researchers to distinguish p53-dependent, on-target effects of Nutlin-3a from any potential off-target or non-specific cellular activities.[5][6]

References

- 1. recent-advances-in-the-therapeutic-perspectives-of-nutlin-3 - Ask this paper | Bohrium [bohrium.com]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Recent advances in the therapeutic perspectives of Nutlin-3 [sfera.unife.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determining the Optimal Concentration of Nutlin-3b for Treating Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nutlin-3b is the inactive enantiomer of Nutlin-3, a potent inhibitor of the p53-MDM2 interaction. While the active enantiomer, Nutlin-3a, effectively disrupts this interaction to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53, this compound exhibits significantly lower potency.[1][2] Consequently, this compound serves as an ideal negative control in experiments to ensure that the observed cellular effects of Nutlin-3a are specifically due to the inhibition of the p53-MDM2 interaction and not off-target effects.[1] The optimal concentration of this compound for treatment is therefore defined as the concentration at which it demonstrates minimal to no effect, in parallel with a significant effect from Nutlin-3a.

Mechanism of Action

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[3][4] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53 function.[5][6] Nutlin-3a binds to the p53-binding pocket of MDM2, preventing the degradation of p53.[3][7] This leads to the accumulation of p53 and the activation of its downstream targets, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA and BAX, which promote apoptosis.[5][8] this compound, due to its stereochemistry, has a much lower affinity for MDM2, with an IC50 value of 13.6 μM, making it approximately 150 times less potent than Nutlin-3a.[1][2]

Caption: The p53 signaling pathway and the inhibitory action of Nutlin-3a and this compound.

Quantitative Data Summary

The following table summarizes the reported concentrations and effects of this compound in various cell lines. It is important to note that this compound is consistently used as a negative control.

| Cell Line | p53 Status | Assay | This compound Concentration | Observed Effect | Reference |

| HCT116 | Wild-type | Proliferation/Apoptosis | 10 μM | No influence on cell proliferation and apoptosis. | [2] |

| MDA-MB-435 | Mutant | Proliferation | 0-8 μM | Shows antiproliferative activity (Note: This may indicate p53-independent effects at higher concentrations). | [2] |

| SW480 | Mutant | Proliferation | 0-8 μM | Shows antiproliferative activity (Note: This may indicate p53-independent effects at higher concentrations). | [2] |

| H460 | Wild-type | Cell Cycle | Not specified | Used as a vehicle control. | [9] |

| Val138 | Not specified | Cell Cycle | Not specified | Used as a vehicle control. | [9] |

| UKF-NB-3rVCR10 | Not specified | P-gp-mediated drug efflux | 20 μM | Interferes with P-gp-mediated drug efflux. | [2] |

| HCT116, RKO, SJSA-1, SW480, MDA-MB-435 | Various | MTT Assay | ~30 μM | Used as a negative control. | [1] |

| RKO | Wild-type | Apoptosis (Annexin V) | Not specified | Used as a negative control. | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-8,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-